

# (S)-1-N-Boc-2-Methylpiperazine spectral data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (S)-1-N-Boc-2-Methylpiperazine

Cat. No.: B030254

[Get Quote](#)

## An In-depth Technical Guide on the Spectral Data of (S)-1-N-Boc-2-Methylpiperazine

This technical guide provides a comprehensive overview of the spectral data for **(S)-1-N-Boc-2-methylpiperazine**, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its spectroscopic properties and the methodologies for their acquisition.

## Data Presentation

The following tables summarize the available and expected spectral data for **(S)-1-N-Boc-2-methylpiperazine**.

### <sup>1</sup>H NMR Spectral Data

The proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) spectrum provides detailed information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Reference
4.2	broad singlet	1H	-CH-	[1]
3.8	multiplet	1H	Piperazine ring - CH-	[1]
3.0	multiplet	3H	Piperazine ring - CH <sub>2</sub> -	[1]
2.85	multiplet	1H	Piperazine ring - CH-	[2]
2.7	multiplet	1H	Piperazine ring - CH-	[2]
2.1	singlet	1H	-NH-	[2]
1.49	singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)	[2]
1.26	doublet	3H	-CH <sub>3</sub>	[2]

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer's magnetic field strength.

## <sup>13</sup>C NMR Spectral Data

While specific experimental <sup>13</sup>C NMR data for **(S)-1-N-Boc-2-methylpiperazine** was not found in the performed searches, the expected chemical shifts can be predicted based on the structure and data from analogous N-Boc protected piperazine derivatives.[3][4][5]

Expected Chemical Shift ( $\delta$ ) ppm	Assignment
~155	Carbonyl C=O (Boc)
~80	Quaternary C (Boc)
~50-55	Piperazine ring -CH-
~45-50	Piperazine ring -CH <sub>2</sub> -
~40-45	Piperazine ring -CH <sub>2</sub> -
~28	-C(CH <sub>3</sub> ) <sub>3</sub> (Boc)
~15-20	-CH <sub>3</sub>

Note: These are predicted values and may differ from experimental results.

## IR Spectral Data

Specific experimental Infrared (IR) spectral data for **(S)-1-N-Boc-2-methylpiperazine** was not found. However, the characteristic absorption bands can be anticipated based on its functional groups.[\[6\]](#)[\[7\]](#)

Expected Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
~3300	N-H Stretch	Secondary amine (piperazine)
~2975-2850	C-H Stretch	Aliphatic (methyl, methylene, methine)
~1690	C=O Stretch	Carbonyl (Boc group)
~1450	C-H Bend	Aliphatic
~1365	C-H Bend	t-butyl group
~1250	C-N Stretch	Amine
~1160	C-O Stretch	Ester (Boc group)

Note: The exact peak positions and intensities can be influenced by the sample preparation method (e.g., thin film, KBr pellet).

## Mass Spectrometry Data

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound.

m/z	Ion Type	Technique	Reference
201	[M+H] <sup>+</sup>	LC/MS	[2]

## Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectral data for a small organic molecule such as **(S)-1-N-Boc-2-methylpiperazine**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of **(S)-1-N-Boc-2-methylpiperazine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve homogeneity.
- Acquire the <sup>1</sup>H NMR spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

- Process the data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the spectrum using the residual solvent peak (e.g.,  $\text{CDCl}_3$  at 7.26 ppm).

#### $^{13}\text{C}$ NMR Acquisition:

- Following  $^1\text{H}$  NMR acquisition, switch the spectrometer to the  $^{13}\text{C}$  nucleus.
- Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).
- Process the data similarly to the  $^1\text{H}$  spectrum.
- Calibrate the spectrum using the solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Thin Film Method for Oily Samples):

- Place a small drop of the oily **(S)-1-N-Boc-2-methylpiperazine** onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top and gently press to form a thin, uniform film.
- Mount the plates in the spectrometer's sample holder.

#### Data Acquisition:

- Record a background spectrum of the empty spectrometer.
- Place the sample holder with the prepared salt plates in the instrument.
- Acquire the IR spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

### Sample Preparation:

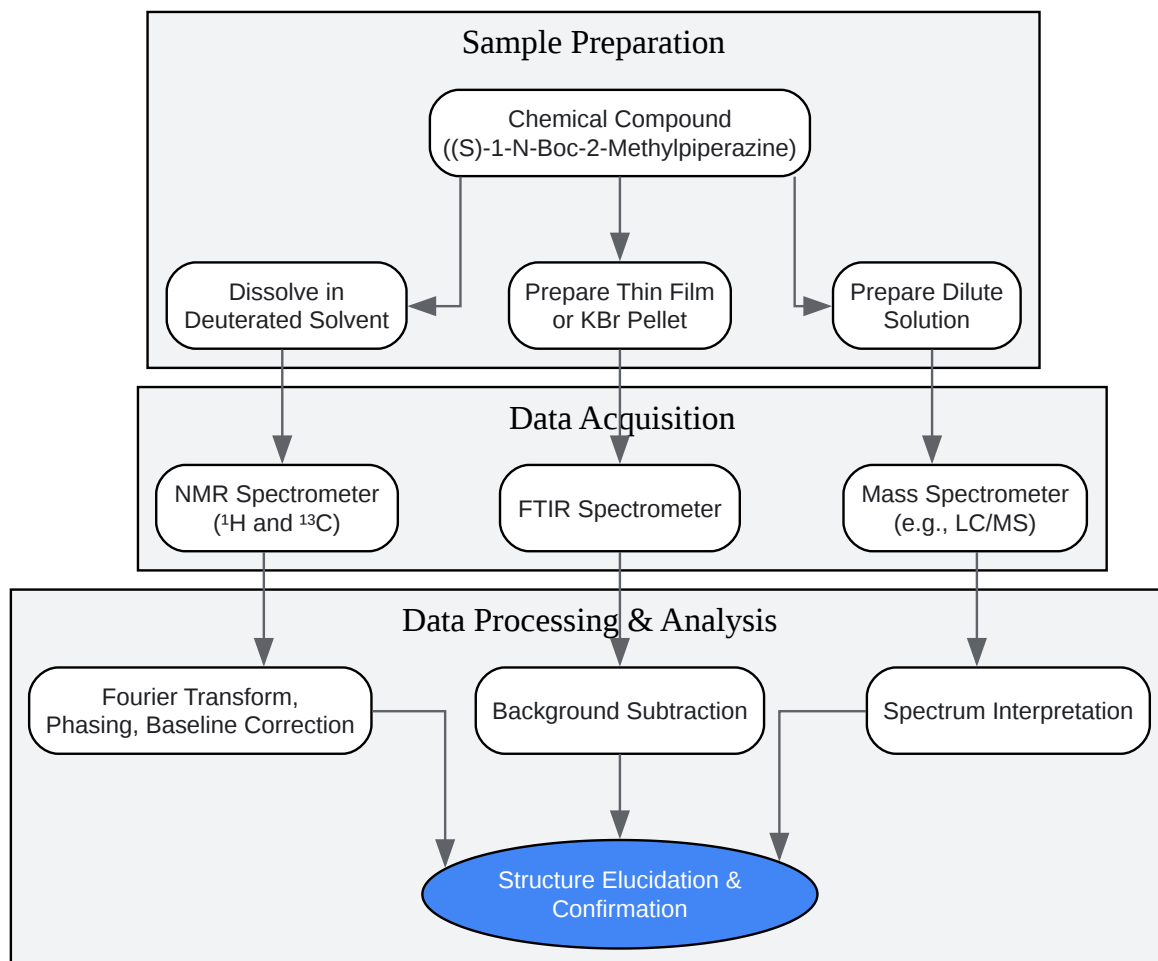
- Prepare a dilute solution of **(S)-1-N-Boc-2-methylpiperazine** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute this stock solution with the mobile phase to a final concentration in the low  $\mu\text{g/mL}$  to  $\text{ng/mL}$  range.

### LC/MS (Electrospray Ionization - ESI) Data Acquisition:

- The sample is introduced into the mass spectrometer via a liquid chromatography system.
- Set the ESI source to positive ion mode.
- Typical parameters include a capillary voltage of 3-4 kV, a nebulizing gas flow, and a drying gas flow at an elevated temperature.
- Acquire mass spectra over a relevant  $m/z$  range (e.g., 50-500 amu).
- The data system records the mass-to-charge ratio of the ions produced. For **(S)-1-N-Boc-2-methylpiperazine** (MW = 200.28), the protonated molecule  $[M+H]^+$  is expected at  $m/z$  201.29.

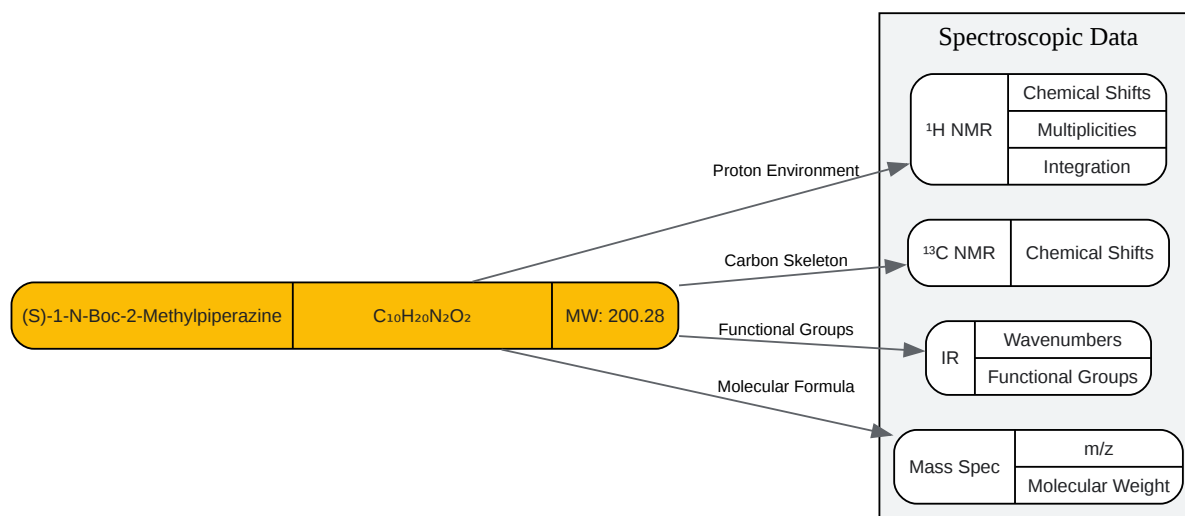
## Visualization

The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.



[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and spectral data.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (S)-1-Boc-2-Methylpiperazine, CAS No. 169447-70-5 - iChemical [ichemical.com]
- 2. (S)-1-N-Boc-2-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. jgtps.com [jgtps.com]



- 7. tert-Butyl piperazine-1-carboxylate | C<sub>9</sub>H<sub>18</sub>N<sub>2</sub>O<sub>2</sub> | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-N-Boc-2-Methylpiperazine spectral data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b030254#s-1-n-boc-2-methylpiperazine-spectral-data]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)